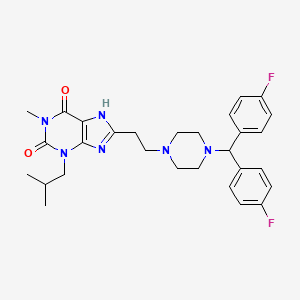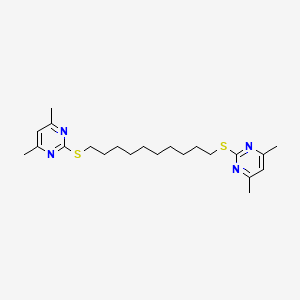
Pyrimidine, 2,2'-(1,10-decanediylbis(thio))bis(4,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids. This specific compound features a unique structure with two pyrimidine rings connected by a decanediylbis(thio) linker, and each pyrimidine ring is substituted with two methyl groups at positions 4 and 6.
準備方法
The synthesis of Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) involves several steps, typically starting with the preparation of the pyrimidine rings followed by the introduction of the decanediylbis(thio) linker. Common synthetic routes include:
Cyclization Reactions: The pyrimidine rings can be synthesized through cyclization reactions involving appropriate precursors such as β-diketones and amidines.
Thioether Formation: The decanediylbis(thio) linker is introduced through thioether formation reactions, often using thiol-containing reagents and decanediyl halides under basic conditions.
Methylation: The final step involves the methylation of the pyrimidine rings at positions 4 and 6, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine rings can undergo nucleophilic substitution reactions, often with halogenating agents or nucleophiles like amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may act by interfering with DNA replication or repair mechanisms, leading to cell death. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
類似化合物との比較
Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-): can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds contain a sulfur atom at position 2 of the pyrimidine ring and exhibit similar biological activities.
Pyrido[1,2-a]pyrimidines: These bicyclic compounds have a fused pyridine and pyrimidine ring system and are known for their diverse pharmacological properties.
Pyrimidopyrimidines: These compounds feature two fused pyrimidine rings and are studied for their potential therapeutic applications.
The uniqueness of Pyrimidine, 2,2’-(1,10-decanediylbis(thio))bis(4,6-dimethyl-) lies in its specific structural features, such as the decanediylbis(thio) linker and the methyl substitutions, which confer distinct chemical and biological properties.
特性
CAS番号 |
123392-11-0 |
|---|---|
分子式 |
C22H34N4S2 |
分子量 |
418.7 g/mol |
IUPAC名 |
2-[10-(4,6-dimethylpyrimidin-2-yl)sulfanyldecylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C22H34N4S2/c1-17-15-18(2)24-21(23-17)27-13-11-9-7-5-6-8-10-12-14-28-22-25-19(3)16-20(4)26-22/h15-16H,5-14H2,1-4H3 |
InChIキー |
UUXIMURPTMJGHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SCCCCCCCCCCSC2=NC(=CC(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


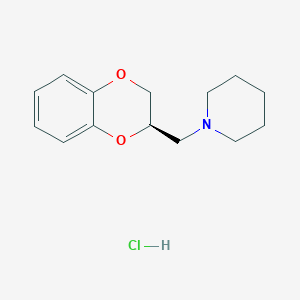
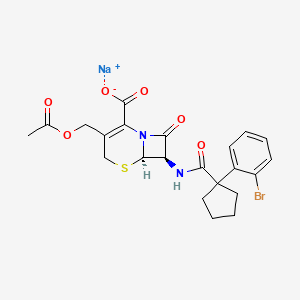
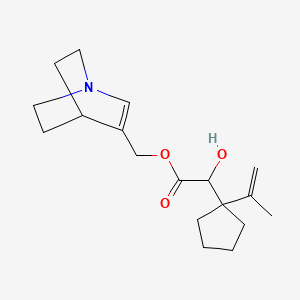
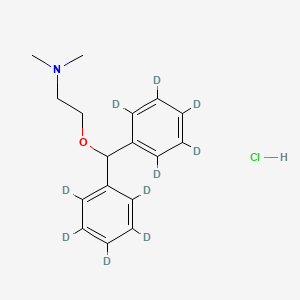
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)

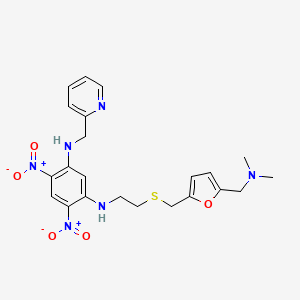
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)
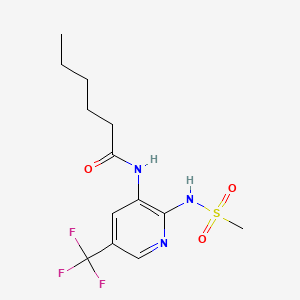

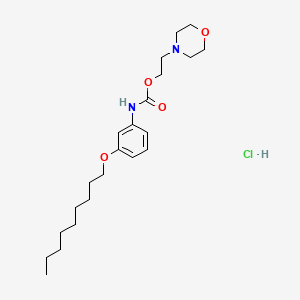
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

